
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is an organometallic compound that features a rhodium ion coordinated to a cyclopropane carboxylate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) typically involves the coordination of rhodium ions with the cyclopropane carboxylate ligand. This can be achieved through various methods, including:
Ligand Exchange Reactions: Rhodium complexes can be synthesized by exchanging ligands in a precursor rhodium complex with the desired cyclopropane carboxylate ligand.
Direct Coordination: The direct reaction of rhodium salts with the cyclopropane carboxylate ligand under controlled conditions.
Industrial Production Methods
Industrial production of such organometallic compounds often involves large-scale ligand exchange reactions or direct coordination methods, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: Reduction reactions can convert the rhodium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the cyclopropane carboxylate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, hydrazine, or other reducing agents.
Substitution Reagents: Various ligands such as phosphines, amines, or other carboxylates.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while substitution reactions may produce new rhodium-ligand complexes.
科学的研究の応用
Chemistry
In chemistry, (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is studied for its catalytic properties. Rhodium complexes are known for their ability to catalyze various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology and Medicine
In biology and medicine, rhodium complexes are explored for their potential therapeutic applications. Some rhodium compounds have shown promise as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Industry
In industry, rhodium complexes are used in catalytic processes for the production of fine chemicals, pharmaceuticals, and polymers. Their unique reactivity and selectivity make them valuable catalysts in various industrial applications.
作用機序
The mechanism of action of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the cyclopropane carboxylate ligand. This coordination can influence the electronic properties of the rhodium center, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic action.
類似化合物との比較
Similar Compounds
Rhodium Acetate: Another rhodium complex with acetate ligands.
Rhodium Chloride: A common rhodium complex with chloride ligands.
Rhodium Carbonyl Complexes: Rhodium complexes with carbonyl ligands.
Uniqueness
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is unique due to its specific ligand structure, which can impart distinct reactivity and selectivity compared to other rhodium complexes. The presence of the cyclopropane carboxylate ligand can influence the electronic and steric properties of the rhodium center, making it suitable for specific applications.
特性
分子式 |
C112H84O8Rh2 |
|---|---|
分子量 |
1763.7 g/mol |
IUPAC名 |
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C28H22O2.2Rh/c4*29-26(30)28(25-18-16-22(17-19-25)21-10-4-1-5-11-21)20-27(28,23-12-6-2-7-13-23)24-14-8-3-9-15-24;;/h4*1-19H,20H2,(H,29,30);;/q;;;;2*+2/p-4/t4*28-;;/m0000../s1 |
InChIキー |
JTMGGQSKZDYMJC-KRWSPKMLSA-J |
異性体SMILES |
C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].[Rh+2].[Rh+2] |
正規SMILES |
C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


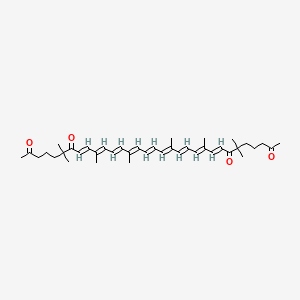
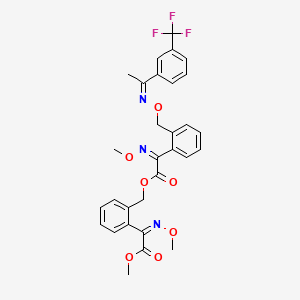
amine](/img/structure/B13435537.png)


![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
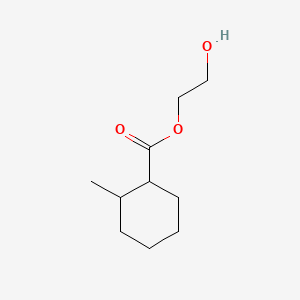
![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
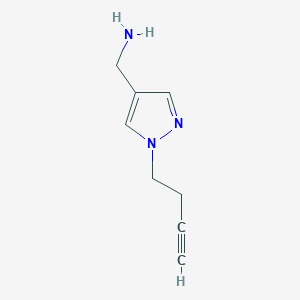
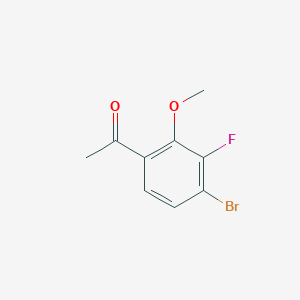
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
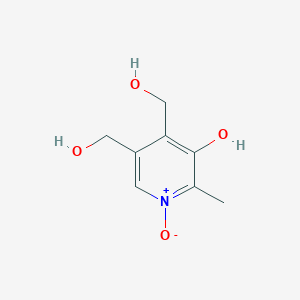
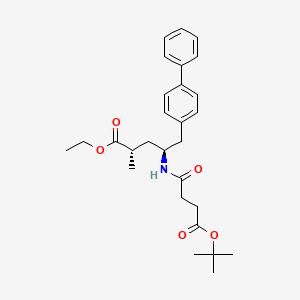
![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
